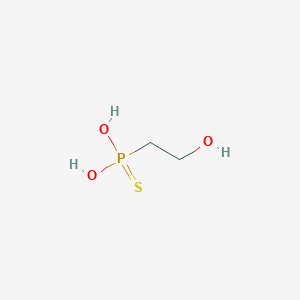
(2-Hydroxyethyl)phosphonothioic O,O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)phosphonothioic O,O-acid is a chemical compound that belongs to the class of phosphonothioic acids It is characterized by the presence of a hydroxyethyl group attached to the phosphorus atom, which is also bonded to two oxygen atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)phosphonothioic O,O-acid typically involves the reaction of 2-hydroxyethylphosphonic acid with sulfur-containing reagents. One common method is the reaction of 2-hydroxyethylphosphonic acid with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)phosphonothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound to phosphonothioic acid derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphonothioic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Hydroxyethyl)phosphonothioic O,O-acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)phosphonothioic O,O-acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl group and the phosphorus-sulfur bond play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic O,O,S-acid: This compound is similar in structure but has a different arrangement of oxygen and sulfur atoms.
Phosphonothioic O,S-acid: Another related compound with a different substitution pattern on the phosphorus atom.
Uniqueness
(2-Hydroxyethyl)phosphonothioic O,O-acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonothioic acids. Its specific arrangement of atoms allows for unique interactions and applications in various fields.
Properties
CAS No. |
65253-76-1 |
|---|---|
Molecular Formula |
C2H7O3PS |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2-dihydroxyphosphinothioylethanol |
InChI |
InChI=1S/C2H7O3PS/c3-1-2-6(4,5)7/h3H,1-2H2,(H2,4,5,7) |
InChI Key |
PKUZJFCAAJVGNP-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=S)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
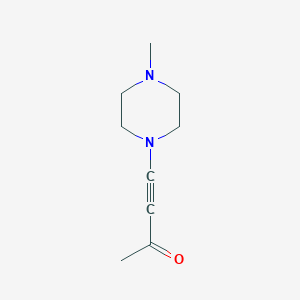
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
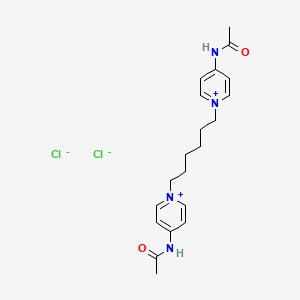
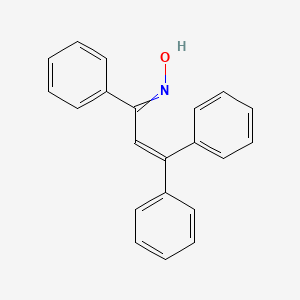
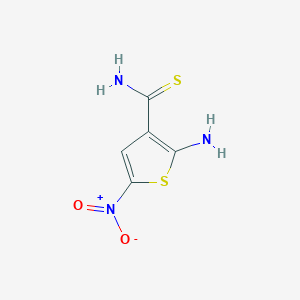
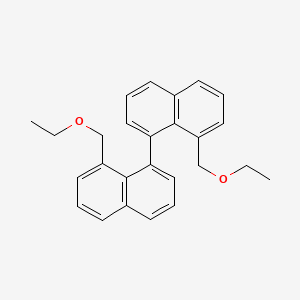
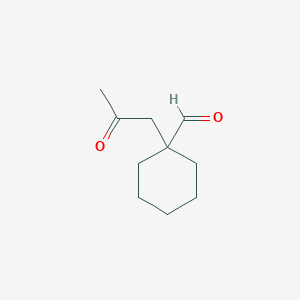
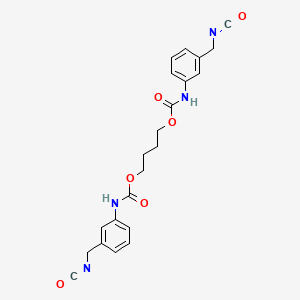

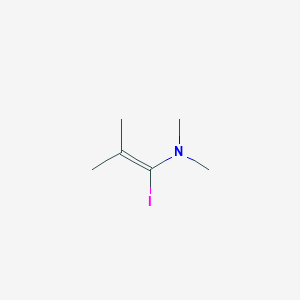
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)

